Salicyl-AMS
Description
Salicyl-AMS is a mycobactin biosynthesis inhibitor. It can inhibit the growth of M. tuberculosis in vitro under iron-limited conditions .
Synthesis Analysis
The synthesis of Salicyl-AMS has been described in several studies. It involves a multigram synthesis process that provides Salicyl-AMS as its sodium salt in three synthetic steps followed by a two-step salt formation process . The synthesis proceeds in 11.6% overall yield from commercially available adenosine 2’,3’-acetonide and provides highly purified material .Molecular Structure Analysis
The crystal structure of the pyochelin adenylation domain PchD was solved to 2.11 Å when co-crystallized with the adenylation inhibitor Salicyl-AMS . In the structures, PchD adopts the adenylation conformation, similar to that reported for AB3403 from Acinetobacter baumannii .Chemical Reactions Analysis
Salicyl-AMS is known to inhibit the adenylation enzyme PchD. The structure of PchD when co-crystallized with Salicyl-AMS reveals important active site contacts with the ligands . A derivative of Salicyl-AMS was designed and synthesized with a cyano group at C4 that could extend towards Cys250 with the expectation of covalent bond formation .Physical And Chemical Properties Analysis
Salicyl-AMS has the molecular formula C17H18N6O8S and a molecular weight of 466.43 . It is a solid compound that is soluble in DMSO .Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYITLYKSVAAD-CNEMSGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345783 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicyl-AMS | |
CAS RN |
863238-55-5 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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